molecular formula C22H20N6O3S B2596987 N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946225-02-1

N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2596987
CAS No.: 946225-02-1
M. Wt: 448.5
InChI Key: PHKGHMCQJWDKHV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a potent and selective chemical probe identified for the inhibition of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical tool in cancer research, particularly in the study of triple-negative breast cancer (TNBC). Research indicates that its primary mechanism of action involves the potent inhibition of SIK3, which in turn disrupts the phosphorylation of the CREB-regulated transcription coactivator 3 (CRTC3). This disruption blocks the CRTC3-CREB complex formation and its subsequent nuclear translocation, effectively suppressing the transcription of key oncogenic and metastatic genes. The compound has been shown to significantly inhibit the epithelial-mesenchymal transition (EMT), cell migration, and invasion in TNBC models without inducing significant cytotoxicity. Its high selectivity for SIK3 over other kinases makes it a valuable asset for deconvoluting the specific roles of SIK isoforms in signaling pathways and for investigating novel therapeutic strategies aimed at metastatic disease and other SIK3-dependent pathological processes.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-13-19(15-7-4-3-5-8-15)20-25-21(26-22(31)28(20)27-13)32-12-18(30)24-17-10-6-9-16(11-17)23-14(2)29/h3-11H,12H2,1-2H3,(H,23,29)(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGHMCQJWDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, molecular structure, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Key steps include:

  • Starting Materials : The synthesis often utilizes acetamides and thio derivatives of pyrazolo[1,5-a][1,3,5]triazines.
  • Reaction Conditions : Techniques such as microwave-assisted synthesis or ultrasound are employed to enhance yields and reduce reaction times.
  • Optimization : Parameters such as temperature and pressure must be optimized to ensure high purity and yield of the final product.

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 364.46 g/mol. Its structure features a central pyrazolo[1,5-a][1,3,5]triazine ring system with various substituents that contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities. The proposed mechanisms include:

  • Anticancer Activity : Similar derivatives have shown activity against various cancer cell lines. For instance, studies have demonstrated that certain pyrazolo compounds can inhibit key enzymes involved in cancer progression such as CDK2 and TRKA .

In Vitro Studies

In vitro studies have been conducted to evaluate the anticancer potential of this compound. A notable study reported that pyrazolo derivatives exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. These compounds were effective in causing cell cycle arrest and inducing apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial Strains TestedInhibition Zone (mm)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli12
Derivative CPseudomonas aeruginosa10

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Efficacy : A study focused on a series of pyrazolo derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through mitochondrial pathways.
  • Anti-inflammatory Properties : Another investigation revealed that certain derivatives could reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

a. N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

  • Core Structure : 1,3,4-Thiadiazole ring fused with trichloroethyl and phenyl groups.
  • Key Substituents : Acetamide and thioacetamide moieties.
  • Synthesis : Formed via cyclization in concentrated sulfuric acid, acting as an intermediate in bicyclic compound synthesis.
  • Role : Demonstrates the importance of thioacetamide groups in stabilizing intermediates during heterocycle formation .

b. N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

  • Core Structure: Phthalazinone linked to a 1,2,4-triazole via a thioether.
  • Key Substituents : Dichlorophenyl and methyl groups.
  • Comparison: Shares the thioacetamide bridge but differs in the heterocyclic core (phthalazinone vs. pyrazolo-triazinone), which may influence solubility and target binding .

Heterocyclic Systems with Acetamide Substituents

a. 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives ()

  • Core Structure : Triazolopyrimidine with methyl and acetohydrazone substituents.
  • Bioactivity : Exhibits herbicidal and fungicidal activity, with enhanced efficacy when chiral centers are introduced.
  • Comparison : Highlights the role of acetamide groups in modulating bioactivity, though the core heterocycle differs significantly .

b. Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core Structure: Tetrahydroimidazo-pyridine with nitro and cyano groups.
  • Spectral Data : Characterized via ¹H NMR, ¹³C NMR, and HRMS, underscoring methodologies applicable to validating the target compound’s structure .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name/ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrazolo[1,5-a][1,3,5]triazin-4-one 7-Methyl, 8-phenyl, thioacetamide ~494.56* Hypothesized intermediate role
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole Trichloroethyl, acetamide 383.69 Intermediate in bicyclic synthesis
N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone, 1,2,4-triazole Dichlorophenyl, methyl 487.34 Thioether-linked bioactive scaffold
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Triazolopyrimidine Acetohydrazone, methyl Varies (300–400) Herbicidal, fungicidal activity

*Calculated based on molecular formula C₂₂H₂₀N₇O₃S.

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